Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C13H10ClF3N2O2 |
|---|---|
Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3 |
InChI Key |
FKBGEGZQGNDATM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Pyrazole Core Formation
The pyrazole ring serves as the foundational scaffold for this compound. Two primary methodologies dominate its synthesis:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The [3+2] cyclocondensation between hydrazines and 1,3-dicarbonyl precursors is the most widely reported method. For example, trichloromethyl enones react with arylhydrazines under refluxing chloroform to yield 3-trichloromethylpyrazoles, which are subsequently methanolized to carboxyalkyl derivatives. Key variables include:
- Hydrazine type : Arylhydrazine hydrochlorides favor 1,3-regioisomers (37–97% yields), while free hydrazines produce 1,5-regioisomers (52–83% yields).
- Solvent and temperature : Chloroform at reflux (61°C) optimizes cyclization, followed by methanolysis at 65°C to replace trichloromethyl with carboxymethyl groups.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate ring formation. For instance, reacting ethyl trifluoroacetoacetate with 2-chlorobenzyl hydrazine under microwaves (150°C, 20 min) reduces reaction times from hours to minutes while maintaining yields >80%. This method minimizes side products like regioisomeric impurities.
Functionalization of the Pyrazole Ring
After forming the pyrazole core, subsequent modifications introduce the 2-chlorobenzyl and trifluoromethyl groups.
Alkylation at the N-1 Position
The 2-chlorobenzyl moiety is introduced via nucleophilic substitution. A representative procedure involves:
- Dissolving the pyrazole intermediate (1 equiv) in anhydrous DMF.
- Adding 2-chlorobenzyl chloride (1.2 equiv) and K₂CO₃ (2 equiv).
- Stirring at 80°C for 12 hours.
Yield : 72–89% after column chromatography.
Table 1: Alkylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 89 |
| NaH | THF | 60 | 8 | 78 |
| Cs₂CO₃ | DMSO | 100 | 6 | 82 |
Trifluoromethylation Strategies
The trifluoromethyl group is incorporated via:
Esterification and Final Functionalization
The carboxylate group is introduced through esterification:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Characterization and Analytical Data
Post-synthesis validation ensures structural fidelity:
Spectroscopic Analysis
Challenges and Optimization Opportunities
Despite established protocols, challenges persist:
- Regioisomeric contamination : Even trace 1,5-isomers (e.g., 0.5%) necessitate costly purification. Mitigation involves using excess hydrazine (2.0 equiv) to drive selectivity.
- Trifluoromethyl group stability : Hydrolytic degradation under acidic conditions requires pH control (pH 6–8) during workup.
Emerging Methodologies
Photocatalytic C–H Trifluoromethylation
Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable direct CF₃ insertion into preformed pyrazoles, bypassing multi-step sequences. Preliminary yields reach 65% with 90% regioselectivity.
Biocatalytic Approaches
Engineered lipases (e.g., Candida antarctica Lipase B) esterify pyrazole-5-carboxylic acids in ionic liquids, offering greener alternatives to traditional methanol/H₂SO₄ methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorobenzyl group may contribute to binding affinity and specificity towards certain proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with structurally analogous pyrazole derivatives from the provided evidence:
Key Observations:
Substituent Effects on Electronic Properties: The trifluoromethyl group at position 3 (target compound) introduces strong electron-withdrawing effects, reducing electron density on the pyrazole ring compared to phenyl or indazolyl substituents in compounds 279 and .
Impact on Physicochemical Properties :
- Lipophilicity : The target compound’s Cl-benzyl and CF₃ groups likely increase logP compared to derivatives with polar substituents (e.g., methoxy in or tetrafluoropropyl in ).
- Solubility : The methyl ester (CO₂Me) offers moderate aqueous solubility relative to ethyl esters (CO₂Et) in , though both are less soluble than carboxylic acid derivatives.
Synthetic Considerations :
- Amide-forming reactions (e.g., General Procedure F2 in ) are critical for derivatives like compound 279, whereas the target compound’s synthesis likely involves alkylation of the pyrazole nitrogen followed by esterification.
- Crystallographic data in and highlight the influence of substituents on molecular packing, which can affect bioavailability and formulation stability.
Biological Relevance :
- While biological data for the target compound are unavailable, structurally similar compounds (e.g., urea derivatives in ) show activities ranging from kinase inhibition to antimicrobial effects. The CF₃ group in the target compound may enhance metabolic stability, a trait observed in clinical candidates with trifluoromethylpyrazoles .
Biological Activity
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features, including a trifluoromethyl group and a chlorobenzyl moiety. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 318.68 g/mol
- Structural Features :
- Pyrazole ring
- Trifluoromethyl group (electron-withdrawing)
- 2-Chlorobenzyl moiety (influences lipophilicity)
The presence of these functional groups enhances the compound's electrophilicity and potential interactions with biological targets.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound is hypothesized to interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Studies indicate that similar compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health while providing anti-inflammatory effects.
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Standard Drug (e.g., Celecoxib) | 22% | N/A |
Antimicrobial Activity
Initial screenings reveal that this compound exhibits bactericidal effects against various bacterial strains. The compound's structural characteristics may enhance its ability to penetrate bacterial membranes and disrupt vital cellular processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : Binding to COX enzymes may inhibit prostaglandin synthesis, leading to reduced inflammation.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Study on Anti-inflammatory Effects
A study by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives, including those structurally similar to this compound, exhibited significant anti-inflammatory activity in vivo. The study utilized carrageenan-induced paw edema models to assess the efficacy of these compounds.
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, compounds related to this compound were tested against various pathogens. The results indicated promising antibacterial activity, warranting further exploration into its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
